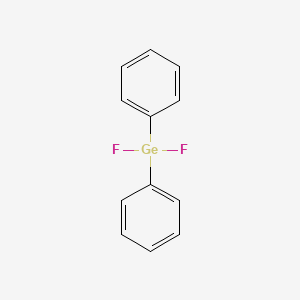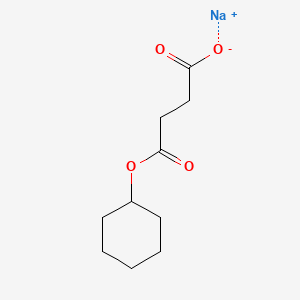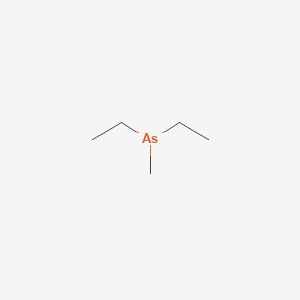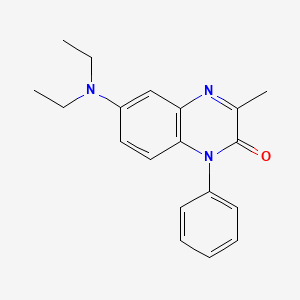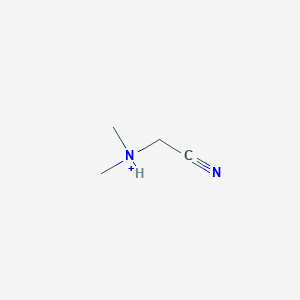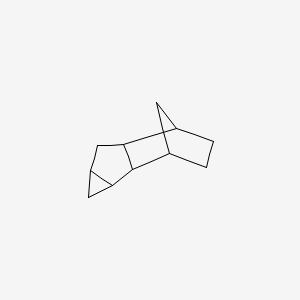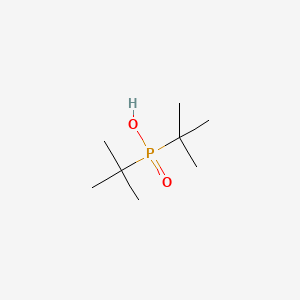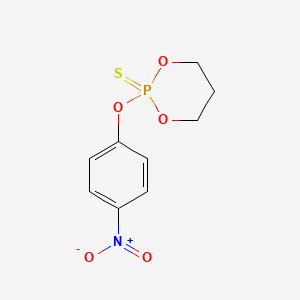
2-(4-Nitrophenoxy)-1,3,2lambda~5~-dioxaphosphinane-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Nitrophenoxy)-1,3,2lambda~5~-dioxaphosphinane-2-thione is an organophosphorus compound characterized by the presence of a nitrophenoxy group attached to a dioxaphosphinane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenoxy)-1,3,2lambda~5~-dioxaphosphinane-2-thione typically involves the reaction of 4-nitrophenol with a suitable phosphorus-containing reagent under controlled conditions. One common method includes the use of phosphorus pentasulfide (P2S5) as a reagent, which facilitates the formation of the dioxaphosphinane ring. The reaction is usually carried out in an inert solvent such as toluene or dichloromethane, and the temperature is maintained at around 60-80°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Nitrophenoxy)-1,3,2lambda~5~-dioxaphosphinane-2-thione undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phosphinane derivatives.
Applications De Recherche Scientifique
2-(4-Nitrophenoxy)-1,3,2lambda~5~-dioxaphosphinane-2-thione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of 2-(4-Nitrophenoxy)-1,3,2lambda~5~-dioxaphosphinane-2-thione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular pathways, leading to changes in gene expression and protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Nitrophenoxy)acetic acid
- 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine
- 2-(4-Nitrophenoxy)-N-1,3-thiazol-2-ylacetamide
Uniqueness
2-(4-Nitrophenoxy)-1,3,2lambda~5~-dioxaphosphinane-2-thione is unique due to its dioxaphosphinane ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds
Propriétés
Numéro CAS |
889-44-1 |
|---|---|
Formule moléculaire |
C9H10NO5PS |
Poids moléculaire |
275.22 g/mol |
Nom IUPAC |
2-(4-nitrophenoxy)-2-sulfanylidene-1,3,2λ5-dioxaphosphinane |
InChI |
InChI=1S/C9H10NO5PS/c11-10(12)8-2-4-9(5-3-8)15-16(17)13-6-1-7-14-16/h2-5H,1,6-7H2 |
Clé InChI |
JSJZEQBVEKKYFS-UHFFFAOYSA-N |
SMILES canonique |
C1COP(=S)(OC1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Dimethyl-4-({4-[(trifluoromethyl)sulfonyl]phenyl}diazenyl)aniline](/img/structure/B14756191.png)

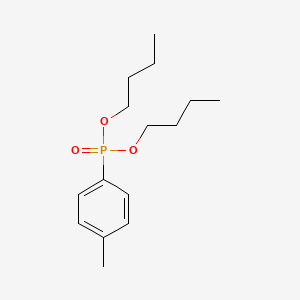
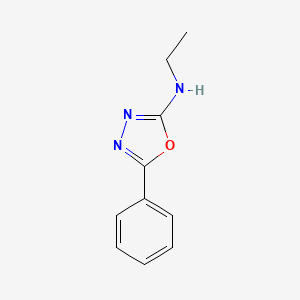
![(3S)-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-2-(2-propylpentanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B14756223.png)
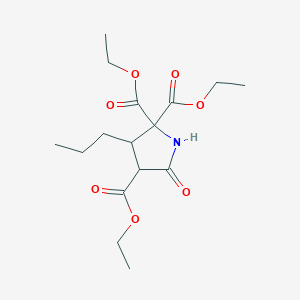
![4-[(E)-3-oxo-3-pyridin-2-ylprop-1-enyl]benzoic acid](/img/structure/B14756239.png)
